D-Xylonic acid, |A-lactone, 2,3,5-triacetate

説明

“D-Xylonic acid” is a sugar acid that can be obtained by oxidation of the hemiacetal/aldehyde group of xylose . It’s a five-carbon sugar-acid obtained from xylose oxidation and can be used in several industrial applications, including food, pharmaceutical, and construction industries .

Molecular Structure Analysis

The IUPAC name for D-Xylonic acid is (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid . The C-2 epimer is known as lyxonic acid .

Chemical Reactions Analysis

D-Xylonic acid accumulation is attributed to the overexpression of xylose dehydrogenase concomitant with basal or inefficient expression of enzymes involved in D-xylonic acid assimilation . Redox imbalance and insufficient cofactors contribute to D-xylonic acid accumulation .

Physical And Chemical Properties Analysis

科学的研究の応用

Acidity and Lactonization Dynamics

Research by Hummel et al. (2010) delves into the acidity and lactonization of xylonic acid in acidic aqueous solutions, highlighting the equilibrium between xylonic acid/xylonate and the formation of γ- and δ-lactones. This study determined both the lactone hydrolyzation constant and the acid dissociation constant, providing insights into the chemical behavior of xylonic acid derivatives Hummel et al., 2010.

Microbial Production Insights

Nygård et al. (2014) explored the effect of xylC lactonase during the production of D-xylonate in Saccharomyces cerevisiae, revealing the crucial role of lactone ring opening for increased D-xylonate production. This study underscores the importance of enzymatic processes in enhancing the yield of target chemicals from microbial production systems Nygård et al., 2014.

Chemical Synthesis and Applications

The work by Lucas et al. (2009) on the synthesis of 3-Fluoro-Oxetane δ-Amino Acids from D-xylose demonstrates the potential of D-xylose derivatives for synthesizing complex molecules. Their methodology includes steps such as ring contraction and fluorination, highlighting the versatility of D-xylose derivatives in organic synthesis Lucas et al., 2009.

Bioprocess Applications

Zhou et al. (2015) and Toivari et al. (2012) present applications of D-xylonic acid in bioprocessing, including its production from xylose and glycerol and its role as a platform chemical for producing other valuable compounds. These studies indicate the potential of D-xylonic acid in the bioconversion of lignocellulosic materials and as a precursor for various industrial chemicals Zhou et al., 2015; Toivari et al., 2012.

作用機序

Target of Action

D-Xylonic acid, |A-lactone, 2,3,5-triacetate is primarily targeted in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives from aldehydes, β-dicarbonyl compounds and urea or thiourea . It acts as a green solvent and an effective catalyst in this process .

Mode of Action

The compound interacts with its targets (aldehydes, β-dicarbonyl compounds and urea or thiourea) to facilitate the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives . It acts both as a solvent and a catalyst, promoting the reaction and leading to excellent yields .

Biochemical Pathways

The biochemical pathways affected by D-Xylonic acid, |A-lactone, 2,3,5-triacetate are primarily those involved in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives . The downstream effects include the production of these compounds, which have various applications in the chemical industry .

Pharmacokinetics

As a catalyst and solvent, it is likely to be involved in the reaction process and then removed during the work-up process . Its impact on bioavailability is therefore primarily related to its role in facilitating the reaction and improving yields .

Result of Action

The molecular and cellular effects of D-Xylonic acid, |A-lactone, 2,3,5-triacetate’s action are the successful synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives . These compounds have various applications in the chemical industry .

将来の方向性

Overcoming D-xylonic acid accumulation can increase product formation among engineered strains . Engineering strategies involving enzyme engineering, evolutionary engineering, co-utilization of different sugar substrates, and synergy of different pathways could potentially address D-xylonic acid accumulation . This could shed some insights and clarity to those working on XOP in bacteria and its engineering for the development of industrially applicable product-specialist strains .

特性

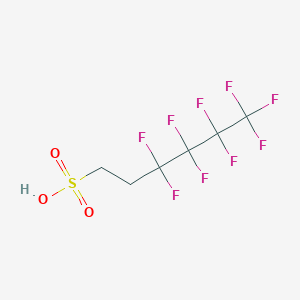

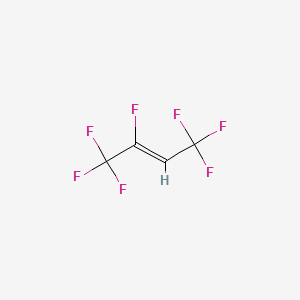

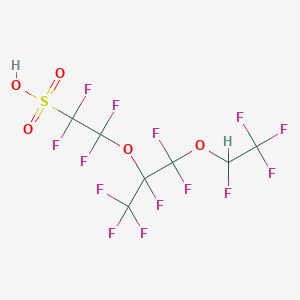

IUPAC Name |

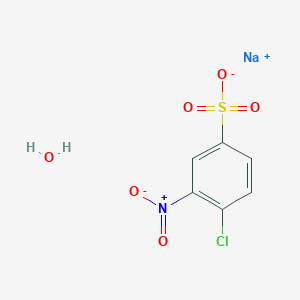

[(2R,3S,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILXWRHIYAEQM-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11821798 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)

![1,1,2,2,3,3,4,4-Octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane](/img/structure/B3043157.png)